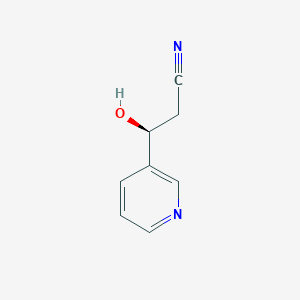
3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is an organic compound that belongs to the class of nitriles It is characterized by the presence of a pyridine ring attached to a propanenitrile group with a beta-hydroxy substituent The (betaS) notation indicates the stereochemistry of the beta-hydroxy group, which is in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable cyanide source in the presence of a base to form the corresponding nitrile. The beta-hydroxy group can be introduced through a stereoselective reduction or addition reaction.
Aldol Reaction: Pyridine-3-carboxaldehyde can undergo an aldol reaction with an appropriate aldehyde or ketone to form a beta-hydroxy intermediate. This intermediate can then be converted to the nitrile through a dehydration reaction followed by cyanation.
Reduction of Beta-Keto Nitrile: Another approach involves the reduction of a beta-keto nitrile precursor using a stereoselective reducing agent to obtain the desired beta-hydroxy nitrile.
Industrial Production Methods
Industrial production of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto nitrile using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The beta-hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Beta-keto nitrile.
Reduction: Beta-hydroxy amine.
Substitution: Beta-substituted nitrile derivatives.
科学研究应用
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.
Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The beta-hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Pyridinepropanenitrile: Lacks the beta-hydroxy group, making it less versatile in certain reactions.
3-Pyridinepropanol: Contains a hydroxyl group but lacks the nitrile functionality.
3-Pyridinepropanoic Acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to the presence of both a beta-hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
(3S)-3-hydroxy-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2/t8-/m0/s1 |
InChI 键 |
IQSUQNWWGUZNBY-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CN=C1)[C@H](CC#N)O |
规范 SMILES |
C1=CC(=CN=C1)C(CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


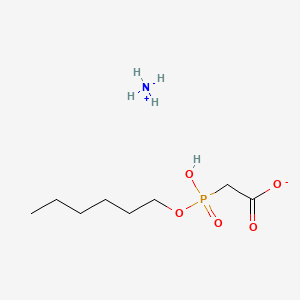
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)

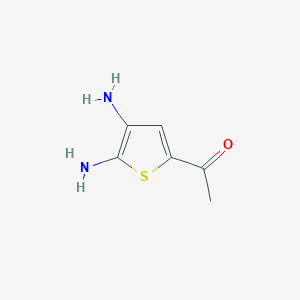
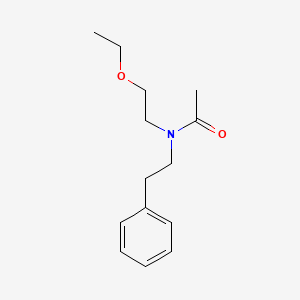
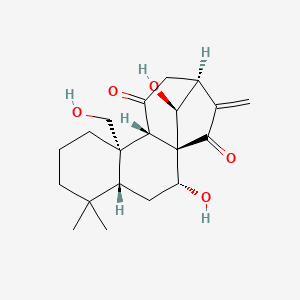
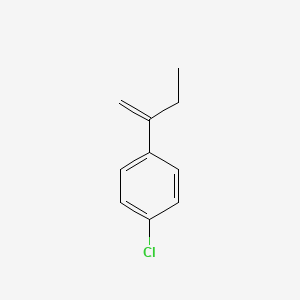
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
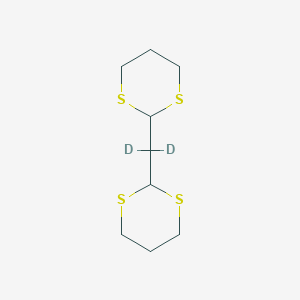
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
